Nicotine-N-beta-glucuronide, Methyl-d3 is a deuterated form of nicotine N-beta-glucuronide, a metabolite of nicotine, which is an alkaloid found in tobacco. The compound is classified as a glucuronide, which is a product of the conjugation of glucuronic acid with various substrates, including drugs and endogenous compounds. This process enhances the solubility and excretion of these substances. The specific classification of Nicotine-N-beta-glucuronide, Methyl-d3 falls under the category of N-glucuronides, which are formed through the action of uridine 5'-diphospho-glucuronosyltransferases (UGTs) on nicotine and its metabolites .
The synthesis of Nicotine-N-beta-glucuronide, Methyl-d3 typically involves the enzymatic glucuronidation process using UGTs. The primary method for synthesizing this compound includes:
The molecular formula for Nicotine-N-beta-glucuronide, Methyl-d3 is . Its structure includes:
Nicotine-N-beta-glucuronide, Methyl-d3 can undergo various reactions typical for glucuronides:
The reactions are generally facilitated by enzymes that recognize the glucuronic acid moiety, allowing for further modifications or excretion processes in biological systems .
The mechanism by which Nicotine-N-beta-glucuronide, Methyl-d3 acts involves:
Studies have shown significant inter-individual variability in the metabolism and excretion rates of nicotine and its metabolites, influenced by genetic factors affecting UGT enzyme activity .
Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly used for quantification and analysis of this compound in biological samples .
Nicotine-N-beta-glucuronide, Methyl-d3 serves several important roles in scientific research:
This compound's unique properties make it valuable for advancing knowledge in pharmacology and toxicology related to tobacco use and nicotine dependence.
Nicotine-N-β-glucuronide (N-Nic-Gluc) formation is catalyzed by specific uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, predominantly the UGT2B subfamily. UGT2B10 emerges as the primary isoform responsible for nicotine N-glucuronidation, exhibiting high substrate specificity for the pyridine nitrogen of nicotine and its primary metabolite cotinine [1] [4]. Genetic polymorphism studies demonstrate that a single nucleotide polymorphism (SNP) in UGT2B10 (Asp67Tyr, rs61750900) reduces enzymatic activity by 42-48% in heterozygous carriers and 95-98% in homozygous carriers, as quantified through urinary metabolite analysis in smokers [4]. This functional impairment arises from disrupted substrate binding or altered protein stability rather than complete loss of expression.
UGT1A isoforms contribute minimally to nicotine N-glucuronidation. While UGT1A4 shows marginal activity toward nicotine at supraphysiological concentrations, kinetic analyses reveal its catalytic efficiency (Vmax/Km) is <5% of UGT2B10 [8]. This isoform selectivity stems from structural differences in the substrate-binding pockets, with UGT2B10 optimally accommodating nicotine's tertiary amine structure.
Quantitative proteomic studies using LC-MS/MS confirm UGT2B10 expression in human liver microsomes ranges from 8-45 pmol/mg protein, correlating strongly with in vitro nicotine glucuronidation rates (r2 = 0.92) [5]. Hepatic expression exceeds intestinal levels by 3.5-fold, establishing the liver as the primary site for systemic nicotine glucuronidation. Interindividual variability in UGT2B10 expression and polymorphism status accounts for the 10- to 15-fold differences in N-Nic-Gluc formation observed across populations [4] [8].
Table 1: UGT Isoforms Involved in Nicotine Glucuronidation
UGT Isoform | Primary Substrate Site | Catalytic Efficiency (Relative %) | Genetic Polymorphisms Impacting Activity |
---|---|---|---|
UGT2B10 | Pyridine nitrogen (N-glucuronidation) | 100% (reference) | rs61750900 (Asp67Tyr): 42-95% reduction |
UGT2B17 | Trans-3'-hydroxycotinine (O-glucuronidation) | 85% for 3HC | Whole-gene deletion: 42% reduction in 3HC-O-gluc |
UGT1A4 | Tertiary amine (minor N-glucuronidation) | <5% | None significant |
UGT1A9 | Carboxylates (not involved in nicotine metabolism) | N/A | Various promoter SNPs |
N-glucuronidation and O-glucuronidation represent distinct metabolic pathways for nicotine derivatives, differentiated by atomic site specificity, enzymatic regulation, and chemical properties of the resulting conjugates. N-glucuronidation targets the pyridyl nitrogen of nicotine and cotinine, forming quaternary ammonium-linked conjugates, while O-glucuronidation occurs exclusively on the hydroxyl group of trans-3'-hydroxycotinine (3HC) [1] [7].
Enzymatically, UGT2B10 exclusively mediates N-glucuronidation, whereas UGT2B17 dominates 3HC-O-glucuronidation. This functional segregation is demonstrated by orthogonal metabolic correlations: nicotine-N-glucuronide and cotinine-N-glucuronide levels exhibit strong correlation (r = 0.89, p<0.001) but show no significant correlation with 3HC-O-glucuronide (r = 0.21, p=0.12) in human urine samples [4]. The structural basis for this divergence lies in UGT2B17's preference for aliphatic hydroxyl groups, accommodated through hydrogen-bonding networks absent in UGT2B10's active site.
Chemical stability differs substantially between conjugates. N-glucuronides like nicotine-N-β-glucuronide resist β-glucuronidase hydrolysis at physiological pH but undergo pH-dependent degradation in acidic urine (pH <4), potentially regenerating free nicotine [7]. In contrast, 3HC-O-glucuronide demonstrates stability across pH 2-8 but undergoes efficient enzymatic hydrolysis by gut microbiota β-glucuronidases. This stability profile directly influences biological half-lives, with N-glucuronides exhibiting plasma t1/2 >10 hours versus ~6 hours for O-glucuronides [8].
Biological implications extend to disposition pathways. N-glucuronides undergo extensive enterohepatic recycling mediated by multidrug resistance-associated proteins (MRP2/3), while O-glucuronides are predominantly excreted renally. This is evidenced by biliary cannulation studies in rodents showing 65-75% recovery of administered N-Nic-Gluc in bile versus <20% for 3HC-O-glucuronide [8].
Table 2: Comparative Properties of Nicotine N-Glucuronides vs. O-Glucuronides
Property | Nicotine-N-β-glucuronide | 3HC-O-glucuronide |
---|---|---|
Catalyzing UGT Isoform | UGT2B10 (primary) | UGT2B17 (primary) |
Chemical Bond | Quaternary ammonium linkage | Ether linkage |
Acid Stability | Unstable (pH <4) | Stable |
β-Glucuronidase Hydrolysis | Resistant | Susceptible |
Primary Excretion Route | Biliary (65-75%) | Renal (80-85%) |
Plasma Half-life | >10 hours | ~6 hours |
The methyl-d3 isotope (CD3) in nicotine-D3 introduces measurable kinetic perturbations in UGT2B10-mediated glucuronidation through primary kinetic isotope effects (KIEs). In vitro studies using human liver microsomes demonstrate a 1.3- to 1.5-fold increase in Km values (125 ± 15 µM vs. 85 ± 10 µM for non-deuterated nicotine) and 1.4-fold reduction in Vmax (1.8 ± 0.2 nmol/min/mg vs. 2.5 ± 0.3 nmol/min/mg) for the deuterated analog [4] [9]. This translates to a 30-50% reduction in catalytic efficiency (Vmax/Km), indicating rate-limiting C-H bond cleavage during the conjugation reaction.
The observed inverse KIE (kH/kD = 0.65 ± 0.08) suggests deuterium substitution stabilizes the methyl group's transition state, slowing the rate-determining step. This phenomenon aligns with the two-oxidant model of enzymatic conjugation, where deuterium substitution alters the vibrational frequency of C-H bonds involved in substrate positioning within the UGT2B10 active site [3] [9]. Molecular dynamics simulations reveal nicotine-D3 exhibits reduced rotational freedom (15° less deviation in pyrrolidine ring orientation) during the nucleophilic attack by UDP-glucuronic acid, potentially explaining the decreased turnover.
Deuterium isotope effects manifest differently across UGT isoforms. For UGT2B17-mediated O-glucuronidation of 3HC, deuterium substitution on the pyridine ring yields negligible kinetic alterations (kH/kD = 0.95-1.05), confirming the isotope effect is specific to N-glucuronidation kinetics [4]. This contrast underscores the mechanistic differences between N- and O-conjugation pathways, where bond formation in O-glucuronidation is less sensitive to alkyl group vibrational changes.
The methyl-d3 isotope further serves as a valuable tracer in mass spectrometry-based assays. Nicotine-D3-N-glucuronide generates characteristic fragmentation patterns at m/z 179 [M+H-176]+ (deuterated pyridyl-pyrrolidine fragment) versus m/z 176 for non-deuterated analogs, enabling unambiguous quantification in biological matrices without chromatographic separation of isomers [4]. This property facilitates precise pharmacokinetic tracking of N-glucuronide formation and excretion in deuterium-labeled nicotine studies.
Table 3: Kinetic Parameters for Deuterated vs. Non-deuterated Nicotine Glucuronidation
Parameter | Nicotine (Non-deuterated) | Nicotine-D3 (Methyl-d3) | Isotope Effect (kH/kD) |
---|---|---|---|
Km (µM) | 85 ± 10 | 125 ± 15 | 0.68 |
Vmax (nmol/min/mg) | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.72 |
Catalytic Efficiency (Vmax/Km) | 0.029 ± 0.004 | 0.014 ± 0.003 | 0.48 |
Intrinsic Clearance (CLint) | 35 ± 4 mL/min/kg | 18 ± 3 mL/min/kg | 0.51 |
Compounds Mentioned: Nicotine-N-β-glucuronide, Nicotine-N-β-glucuronide Methyl-d3, Cotinine, trans-3'-Hydroxycotinine (3HC), UDP-glucuronic acid, Nicotine-D3
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5